(Kdo)2-lipid A(6-)

Description

Contextualization as a Fundamental Lipopolysaccharide Component

(Kdo)2-lipid A is the foundational structure of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. nih.govnih.gov LPS is composed of three distinct domains: the O-antigen, a core oligosaccharide, and lipid A. wikipedia.org (Kdo)2-lipid A constitutes the lipid A moiety linked to two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues, which form part of the inner core. wikipedia.orgresearchgate.net This entire structure is anchored in the outer bacterial membrane by the lipid A portion, providing a crucial permeability barrier against antibiotics and other toxic compounds. nih.govmicrobiologyresearch.org

The biosynthesis of (Kdo)2-lipid A is a complex and highly conserved process known as the Raetz pathway, involving nine key enzymatic steps that primarily occur in the cytoplasm and at the inner membrane of the bacterium. microbiologyresearch.orgresearchgate.net This pathway is essential for the survival of most Gram-negative bacteria, as mutations in the genes responsible for this process can severely compromise the integrity of the outer membrane. microbiologyresearch.org While the core biosynthetic pathway is conserved, many bacteria can modify the structure of their (Kdo)2-lipid A, altering its acylation pattern or adding or removing phosphate (B84403) groups. nih.govnih.gov These modifications are often a strategy to adapt to different environments and evade the host's innate immune system. nih.gov

Significance as a Primary Immunostimulatory Molecule

(Kdo)2-lipid A is recognized as the primary immunostimulatory component of LPS, often referred to as an endotoxin. nih.govunl.edu It is a potent activator of the innate immune system, primarily through its interaction with the Toll-like receptor 4 (TLR4) in a complex with the myeloid differentiation protein 2 (MD-2) on the surface of host immune cells like macrophages and dendritic cells. nih.govmicrobiologyresearch.orgbeilstein-journals.org This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, which are crucial for clearing bacterial infections. microbiologyresearch.orgontosight.ai

The specific structure of (Kdo)2-lipid A significantly influences the strength of the immune response. For instance, the hexa-acylated and diphosphorylated (Kdo)2-lipid A found in Escherichia coli is a powerful activator of the immune system. nih.gov In contrast, some pathogenic bacteria, such as Helicobacter pylori and Francisella tularensis, produce structurally different (Kdo)2-lipid A molecules that are less effectively recognized by human TLR4, allowing them to evade a robust immune response. nih.gov The number and length of the acyl chains, as well as the presence or absence of phosphate groups and Kdo residues, are all critical determinants of its immunostimulatory activity. nih.govbeilstein-journals.orgplos.org

Overview of Research Trajectories in (Kdo)2-lipid A Studies

Research into (Kdo)2-lipid A has followed several key trajectories. A significant focus has been on elucidating the intricate details of its biosynthesis, a pathway first detailed in E. coli. nih.govunl.edu Understanding this essential pathway has opened avenues for the development of novel antibiotics that target the enzymes involved. nih.govnih.gov The enzyme LpxC, which catalyzes the first committed step in the pathway, has been a particularly attractive target due to its conservation across many Gram-negative species and its lack of a human homologue. microbiologyresearch.orgresearchgate.net

Another major area of investigation has been the relationship between the structure of (Kdo)2-lipid A and its function as an immune modulator. nih.govresearchgate.net Researchers have explored how variations in its chemical structure, such as the number of acyl chains or the presence of phosphate groups, affect its interaction with the TLR4/MD-2 complex and the subsequent immune response. nih.govbeilstein-journals.org This has led to the development of synthetic lipid A analogs with tailored immunostimulatory properties.

Furthermore, the study of how bacteria modify their (Kdo)2-lipid A to adapt to host environments and resist antimicrobial peptides has provided insights into bacterial pathogenesis and virulence. nih.govmicrobiologyresearch.org The regulation of these modification systems, often controlled by two-component systems like PhoP-PhoQ and PmrA-PmrB, is an active area of research. nih.gov These studies are not only fundamental to understanding bacterial physiology but also have significant implications for the development of new vaccines, adjuvants, and anti-inflammatory therapies. nih.govnih.gov

Properties

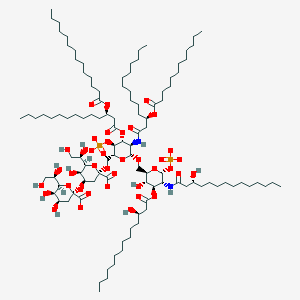

Molecular Formula |

C110H196N2O39P2-6 |

|---|---|

Molecular Weight |

2232.7 g/mol |

IUPAC Name |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxylato-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonatooxyoxan-2-yl]methoxy]-3-phosphonatooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/p-6/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1 |

InChI Key |

DIXUKJUHGLIZGU-OIPVZEHTSA-H |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)([O-])[O-])CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)[O-])C(=O)[O-])OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)([O-])[O-])NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)([O-])[O-])COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)[O-])C(=O)[O-])OCC4C(C(C(C(O4)OP(=O)([O-])[O-])NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Structural Elucidation and Heterogeneity of Kdo 2 Lipid a

Core Glycophospholipid Backbone Structure of (Kdo)2-lipid A

The foundational structure of (Kdo)2-lipid A is a glycophospholipid, consisting of a sugar backbone, phosphate (B84403) groups, and fatty acid chains. microbiologyresearch.orgsigmaaldrich.complos.org This core architecture is essential for its function as the hydrophobic anchor of lipopolysaccharide (LPS). nih.gov

Glucosamine (B1671600) Disaccharide Motif

The central scaffold of lipid A is typically a disaccharide composed of two glucosamine (GlcN) residues linked by a β-(1→6) bond. microbiologyresearch.orgsigmaaldrich.comnih.gov This disaccharide provides the framework to which other components are attached. annualreviews.org While a β-(1→6)-linked D-glucosamine disaccharide is the most common motif, variations exist where one or both glucosamine units are replaced by other amino sugars, such as 2,3-diamino-2,3-dideoxy-D-glucose (GlcN3N) in organisms like Legionella pneumophila. nih.govresearchgate.net

Primary Fatty Acyl Chains

Attached directly to the glucosamine disaccharide are several fatty acyl chains, referred to as primary acyl chains. microbiologyresearch.orgnih.gov In many Gram-negative bacteria, such as Escherichia coli, these are typically R-3-hydroxy fatty acids, with R-3-hydroxymyristate (a 14-carbon chain) being common. annualreviews.orgresearchgate.net These chains are linked to the 2, 3, 2', and 3' positions of the glucosamine backbone through amide and ester linkages. nih.gov The hydroxyl groups of these primary acyl chains can be further substituted with secondary acyl chains. plos.org

(Kdo)2-Linkage to the Glucosamine Disaccharide

Two residues of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) are typically attached to the 6'-position of the distal glucosamine of the lipid A disaccharide. microbiologyresearch.orgsigmaaldrich.comnih.govresearchgate.net This (Kdo)2 unit is a defining feature of this particular lipid A variant and is essential for the viability of most Gram-negative bacteria. microbiologyresearch.orgresearchgate.netresearchgate.net The inner Kdo residue serves as the attachment point for the core oligosaccharide of the LPS. microbiologyresearch.org While the (Kdo)2 structure is common, variations in the number of Kdo residues exist. For example, Haemophilus influenzae has only one Kdo residue, while Chlamydia trachomatis has at least three. nih.gov The addition of the Kdo disaccharide is a prerequisite for the subsequent addition of secondary acyl chains in bacteria like E. coli. nih.govasm.org

Inter- and Intra-Species Structural Variations of (Kdo)2-lipid A

The structure of (Kdo)2-lipid A is not uniform across all Gram-negative bacteria; it exhibits considerable heterogeneity both between different species (inter-species) and within a single species (intra-species). nih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.orgbeilstein-journals.org These variations are often a result of modifications to the core structure and play a role in the bacterium's interaction with its environment and host immune systems. nih.govnih.gov

Acylation Patterns: Number and Length of Acyl Chains

One of the most significant sources of structural diversity in (Kdo)2-lipid A lies in the number and length of its acyl chains. nih.govmicrobiologyresearch.orgsigmaaldrich.comnih.govnih.govmicrobiologyresearch.orgbeilstein-journals.orgresearchgate.net The number of fatty acid chains can range from four to seven, and their lengths can also vary. sigmaaldrich.comnih.gov

In Escherichia coli, the canonical (Kdo)2-lipid A is hexa-acylated, meaning it has six fatty acid chains. nih.govresearchgate.net This structure typically includes four primary 3-hydroxy C14 chains and two secondary acyl chains, a laurate (C12) and a myristate (C14). researchgate.netasm.org In contrast, the lipid A of Yersinia pestis can be hexa-acylated at 21-27°C but becomes tetra-acylated (four fatty acid chains) at 37°C, the human body temperature. nih.govnih.gov This change in acylation is a strategy to evade the host's immune system. nih.gov

The length of the acyl chains also varies among different bacteria. For instance, the fatty acyl chains of (Kdo)2-lipid A in E. coli and Bordetella pertussis are typically 10, 12, or 14 carbons long, while in Francisella novicida, they are 16 or 18 carbons long. nih.gov Porphyromonas gingivalis lipid A is characterized by longer-chain (C15, C16, and C17) and branched fatty acids. asm.org

These variations in acylation patterns are not random but are often regulated by the bacterium in response to environmental cues. nih.gov For example, Salmonella species can modify their lipid A by adding a palmitate (C16) chain via the enzyme PagP, resulting in a hepta-acylated structure. nih.gov

Table 1: Examples of Acylation Patterns in Lipid A from Various Gram-Negative Bacteria

| Bacterial Species | Number of Acyl Chains | Common Acyl Chain Lengths | Reference |

|---|---|---|---|

| Escherichia coli | 6 | C12, C14 | nih.govresearchgate.netresearchgate.net |

| Yersinia pestis (at 21-27°C) | 6 | C12, C14, C16:1 | nih.gov |

| Yersinia pestis (at 37°C) | 4 | C14 | nih.govnih.gov |

| Francisella novicida | 4 | C16, C18 | nih.gov |

| Neisseria gonorrhoeae | 6 | C12, C14 | nih.gov |

| Pseudomonas aeruginosa | 3-4 | C12 | frontiersin.org |

| Acinetobacter baumannii | 6 or 7 | C12, C14 | nih.govfrontiersin.org |

| Salmonella typhimurium | 6 or 7 | C10, C12, C16 | nih.gov |

| Agrobacterium tumefaciens | 4 or 5 | C14, C16, C28 | nih.gov |

Phosphate Group Modifications and Stoichiometry

Key modifications to the phosphate groups include their removal, the addition of a second phosphate group, or their decoration with various chemical moieties.

Addition of a Pyrophosphate Moiety: In contrast to dephosphorylation, some bacteria, such as Escherichia coli, can add a second phosphate group to the 1-position, forming a 1-diphosphate (pyrophosphate) moiety. nih.govetsu.edu This reaction is catalyzed by the enzyme LpxT, which uses undecaprenyl pyrophosphate as the phosphate donor. nih.govetsu.edu The addition of a pyrophosphate group increases the net negative charge of the (Kdo)2-lipid A molecule. nih.gov This modification may enhance the bacterium's resistance to anionic antimicrobial agents, such as bile acids encountered in the gut. nih.gov

Addition of Amine-Containing Residues: A common modification strategy is the attachment of positively charged, amine-containing groups to the phosphate moieties. nih.gov This neutralizes the negative charge of the phosphates and is a primary mechanism for resistance to cationic antibiotics like polymyxin (B74138). ocl-journal.orgresearchgate.net The most common substitutions are phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govmostwiedzy.plresearchgate.net

Phosphoethanolamine (pEtN): The transfer of pEtN to the 1- or 4'-phosphate groups is catalyzed by enzymes like EptA (also known as PmrC). mostwiedzy.plresearchgate.netresearchgate.net In H. pylori, this modification is a two-step process where the 1-phosphate is first removed by the LpxE phosphatase, followed by the direct attachment of a pEtN residue to the 1-position by the EptA transferase. etsu.edu

L-aminoarabinose (L-Ara4N): The ArnT transferase catalyzes the addition of L-Ara4N to the 4'-phosphate of lipid A. researchgate.netresearchgate.net The expression of the enzymes responsible for these modifications is often regulated by two-component systems, such as PmrA-PmrB, which can be activated by environmental signals like high iron concentrations. nih.gov

The following table summarizes the primary modifications observed at the phosphate groups of (Kdo)2-lipid A.

| Modification Type | Description | Enzymes Involved | Bacterial Examples | Functional Consequence |

| Dephosphorylation | Removal of one or both phosphate groups from the glucosamine backbone. | LpxE (1-phosphatase) etsu.edu | Helicobacter pylori, Francisella tularensis, Rhizobium etli nih.gov | Reduces negative charge; resistance to cationic antimicrobial peptides. nih.govoup.com |

| Pyrophosphorylation | Addition of a second phosphate group at the 1-position, creating a pyrophosphate. | LpxT nih.govetsu.edu | Escherichia coli nih.govetsu.edu | Increases negative charge; potential resistance to anionic agents. nih.gov |

| pEtN Addition | Covalent attachment of a phosphoethanolamine moiety to phosphate groups. | EptA (PmrC) researchgate.netresearchgate.net | Neisseria meningitidis, Helicobacter pylori, Salmonella enterica researchgate.netresearchgate.net | Neutralizes negative charge; resistance to cationic antimicrobial peptides (e.g., polymyxin). ocl-journal.org |

| L-Ara4N Addition | Covalent attachment of a 4-amino-4-deoxy-L-arabinose moiety to the 4'-phosphate. | ArnT researchgate.netresearchgate.net | Escherichia coli, Salmonella enterica researchgate.net | Neutralizes negative charge; resistance to cationic antimicrobial peptides. nih.gov |

Variations in Kdo Residues and Linkages

The Kdo region of the molecule, which links the lipid A anchor to the core oligosaccharide, also exhibits significant structural heterogeneity. While the canonical structure in E. coli features two Kdo residues, variations in their number, linkage, and chemical nature are found across different bacterial species. nih.govmicrobiologyresearch.org

Number of Kdo Residues: The number of Kdo residues attached to the 6'-position of lipid A is not constant among all Gram-negative bacteria.

Two Kdo Residues: Most Gram-negative bacteria, including E. coli, possess a Kdo disaccharide. nih.gov The enzyme responsible, Kdo transferase (WaaA or KdtA), is bifunctional, catalyzing the transfer of two Kdo units from CMP-Kdo to the lipid A precursor. microbiologyresearch.orgnih.gov

One Kdo Residue: Some bacteria, such as Haemophilus influenzae and Bordetella pertussis, attach only a single Kdo residue to their lipid A. nih.govnih.gov Their Kdo transferase is monofunctional. nih.gov In H. influenzae, the site where the second Kdo would attach is instead phosphorylated. nih.govnih.gov

Three or More Kdo Residues: Conversely, some species like Chlamydia trachomatis have been shown to connect at least three Kdo residues to their lipid A. nih.govocl-journal.org

Kdo Linkages: The standard linkage between the two Kdo residues in E. coli is an α,2-4 linkage. nih.gov The inner Kdo is attached to the 6'-position of the distal glucosamine of lipid A via an α,2-6 linkage. nih.gov Variations in these linkages can occur, often in conjunction with changes in the number of Kdo residues.

Modifications of Kdo Residues: The Kdo sugars themselves can be chemically modified.

Hydroxylation: In some species, such as Burkholderia, the Kdo residue can be hydroxylated by a Kdo-3 hydroxylase, converting it to D-glycero-D-talo-oct-2-ulosonic acid (Ko). microbiologyresearch.orgoup.com

Phosphoethanolamine (pEtN) Decoration: Similar to the phosphate groups on lipid A, the Kdo residues can also be decorated with pEtN, further altering the charge and properties of the inner core region. microbiologyresearch.orgocl-journal.orgocl-journal.org

The table below details notable variations in the Kdo residues of the (Kdo)2-lipid A structure.

| Type of Variation | Description | Key Enzymes | Bacterial Examples |

| Number of Residues | Variation from the canonical two Kdo units. | Kdo transferase (WaaA/KdtA) microbiologyresearch.orgnih.gov | Haemophilus influenzae, Bordetella pertussis (one Kdo); Chlamydia trachomatis (three or more Kdo) nih.gov |

| Kdo Modification | Chemical conversion of Kdo to another sugar acid. | Kdo 3-hydroxylase (KdoO) microbiologyresearch.orgoup.com | Burkholderia (Kdo converted to Ko) oup.com |

| Kdo Decoration | Addition of chemical groups to the Kdo sugars. | pEtN transferases microbiologyresearch.orgocl-journal.org | Neisseria meningitidis, Haemophilus influenzae microbiologyresearch.org |

Biosynthetic Pathways of Kdo 2 Lipid a

The Raetz Pathway: A Conserved Enzymatic Cascademicrobiologyresearch.orgnih.govnih.govcore.ac.uk

The biosynthesis of (Kdo)2-lipid A is accomplished through the Raetz pathway, a series of nine enzymatic reactions that are highly conserved across the majority of Gram-negative bacteria. microbiologyresearch.orgnih.gov This pathway involves both soluble cytoplasmic enzymes and membrane-associated proteins, all working in concert on the cytoplasmic side of the inner membrane. microbiologyresearch.orgcore.ac.uk The end product, (Kdo)2-lipid A, represents the minimal lipopolysaccharide (LPS) structure required for the viability of most of these organisms. nih.govpnas.org

Initial Steps from UDP-N-acetylglucosamine to Lipid IVAcore.ac.ukmdpi.com

The initial phase of the Raetz pathway involves a series of enzymatic modifications to a sugar nucleotide precursor, ultimately yielding the tetra-acylated disaccharide, Lipid IVA.

The biosynthesis begins with the enzyme UDP-N-acetylglucosamine acyltransferase (LpxA), which catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-OH group of UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.compnas.org In Escherichia coli, LpxA exhibits high selectivity for the 14-carbon R-3-hydroxymyristoyl-ACP. pnas.org This initial acylation step is a thermodynamically unfavorable and reversible reaction. pnas.orgnih.gov

The second enzyme, LpxC, a zinc-dependent deacetylase, catalyzes the removal of the acetyl group from the UDP-3-O-(R-3-hydroxyacyl)-GlcNAc product of the LpxA reaction. microbiologyresearch.orgmdpi.com This deacetylation is an irreversible reaction, making it the first committed step in the lipid A biosynthetic pathway. nih.govplos.org Due to its critical role, LpxC is a key point of regulation for the entire pathway. nih.govduke.edu

Following the action of LpxC, the pathway continues with three more enzymes that complete the synthesis of the lipid A backbone. LpxD, an acyltransferase, adds a second R-3-hydroxymyristoyl chain to the precursor, forming UDP-2,3-diacylglucosamine. plos.orgnih.gov

Next, the enzyme LpxH, a pyrophosphatase, cleaves the UDP moiety from UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine-1-phosphate, also known as lipid X. nih.govplos.org It is important to note that some Gram-negative bacteria that lack LpxH utilize a different enzyme, LpxI, to carry out this step. microbiologyresearch.org

The final step in the formation of the core disaccharide is catalyzed by LpxB, a glycosyltransferase. LpxB condenses a molecule of UDP-2,3-diacylglucosamine with lipid X to form a tetra-acylated disaccharide 1-phosphate. nih.govplos.org This product is then phosphorylated at the 4'-position by the kinase LpxK to generate Lipid IVA. microbiologyresearch.orgnih.gov

Kdo Transferase Activity (WaaA/KdtA)microbiologyresearch.orgcore.ac.ukbiomolther.orgnih.govasm.org

Once Lipid IVA is synthesized, the next crucial step is the addition of two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues. This reaction is catalyzed by the bifunctional enzyme Kdo transferase, also known as WaaA or KdtA. microbiologyresearch.orgresearchgate.netresearchgate.net WaaA transfers two Kdo moieties from the donor substrate, CMP-Kdo, to the 6'-position of the distal glucosamine (B1671600) unit of Lipid IVA. microbiologyresearch.orguniprot.org This step is obligatory before the final acylation of the lipid A molecule can occur. microbiologyresearch.org While WaaA is highly specific for its CMP-Kdo donor, it can tolerate variations in the acylation pattern and backbone of the lipid A acceptor molecule. microbiologyresearch.orgresearchgate.net However, the catalytic activity of WaaA is strictly dependent on the presence of a phosphate (B84403) group at the 4'-position of the lipid A intermediate. researchgate.net

Secondary Acylation by LpxL and LpxMcore.ac.ukpnas.orgnih.govasm.org

The final stage in the biosynthesis of (Kdo)2-lipid A in organisms like E. coli is the addition of two more acyl chains, a process known as secondary or late acylation. microbiologyresearch.org These reactions are carried out by two acyltransferases, LpxL and LpxM, which add lauroyl and myristoyl chains, respectively. microbiologyresearch.org

LpxL acts first, transferring a lauroyl (C12:0) group to the 2'-position of the (Kdo)2-Lipid IVA intermediate. microbiologyresearch.orgresearchgate.net Subsequently, LpxM catalyzes the addition of a myristoyl (C14:0) group to the 3'-position, completing the synthesis of the hexa-acylated (Kdo)2-lipid A. microbiologyresearch.orgresearchgate.net Both LpxL and LpxM utilize acyl-ACPs as their preferred acyl donors and their function is dependent on the prior addition of the Kdo residues in E. coli. microbiologyresearch.orgnih.gov However, this requirement for Kdo is not universal across all bacteria. microbiologyresearch.orgnih.gov

Regulation of (Kdo)2-lipid A Biosynthesisnih.govasm.org

Another layer of regulation involves the Kdo transferase WaaA, which is also subject to degradation by FtsH. plos.org This suggests that the cell can control the rate of Kdo addition to lipid A, which may be important under conditions of limited KDO availability. plos.org

| Enzyme | Gene Name | Function | Substrate(s) | Product(s) | Cellular Location |

| LpxA | lpxA | Acyltransferase | UDP-GlcNAc, R-3-hydroxymyristoyl-ACP | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, ACP | Cytoplasm |

| LpxC | lpxC | Deacetylase | UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | UDP-3-O-(R-3-hydroxymyristoyl)-GlcN, Acetate | Cytoplasm |

| LpxD | lpxD | Acyltransferase | UDP-3-O-(R-3-hydroxymyristoyl)-GlcN, R-3-hydroxymyristoyl-ACP | UDP-2,3-bis(R-3-hydroxymyristoyl)-GlcN, ACP | Cytoplasm |

| LpxH | lpxH | Pyrophosphatase | UDP-2,3-bis(R-3-hydroxymyristoyl)-GlcN | 2,3-diacylglucosamine-1-P (Lipid X), UMP | Inner Membrane |

| LpxB | lpxB | Glycosyltransferase | Lipid X, UDP-2,3-bis(R-3-hydroxymyristoyl)-GlcN | Lipid A disaccharide-1-P, UDP | Inner Membrane |

| LpxK | lpxK | Kinase | Lipid A disaccharide-1-P, ATP | Lipid IVA, ADP | Inner Membrane |

| WaaA (KdtA) | waaA (kdtA) | Kdo Transferase | Lipid IVA, CMP-Kdo | (Kdo)2-Lipid IVA, CMP | Inner Membrane |

| LpxL | lpxL | Acyltransferase | (Kdo)2-Lipid IVA, Lauroyl-ACP | Lauroyl-(Kdo)2-Lipid IVA, ACP | Inner Membrane |

| LpxM | lpxM | Acyltransferase | Lauroyl-(Kdo)2-Lipid IVA, Myristoyl-ACP | (Kdo)2-Lipid A (hexa-acylated), ACP | Inner Membrane |

Enzyme Activity Modulation

The regulation of (Kdo)2-lipid A synthesis is tightly controlled, primarily by modulating the activity and stability of key enzymes. The most critical control point is the regulation of LpxC, which catalyzes the first irreversible step in the pathway. researchgate.netmdpi.com In Escherichia coli, the cellular levels of LpxC are controlled through its degradation by the essential membrane-bound protease FtsH. researchgate.netasm.org This degradation is not direct but is mediated by an adaptor protein, LapB (YciM), which recruits LpxC to FtsH. researchgate.netpnas.org Structural and biochemical studies have revealed that LapB not only facilitates LpxC degradation but can also directly inhibit its deacetylase activity through allosteric effects upon binding. pnas.org

The activity of other enzymes is also subject to modulation. WaaA (KdtA), the Kdo transferase, is also regulated by FtsH-mediated proteolysis, ensuring a balanced synthesis of both the lipid and sugar components of the core LPS. asm.orgunam.mx The "late" acyltransferases, LpxL and LpxM, which add the final two acyl chains, exhibit a specific order of action in E. coli. nih.gov Their function is critically dependent on the prior addition of the two Kdo residues to their lipid IVA substrate. microbiologyresearch.orgpnas.org However, this strict requirement is not universal; in some bacteria, such as Neisseria meningitidis and Pseudomonas aeruginosa, these enzymes can act on lipid IVA that lacks Kdo moieties. pnas.org Furthermore, some organisms possess LpxJ, an enzyme functionally similar to LpxM, which can acylate lipid A precursors before the action of LpxL or the Kdo transferase. microbiologyresearch.orgnih.gov

Table 2: Key Regulatory Proteins Modulating Enzyme Activity in (Kdo)2-lipid A Synthesis

| Regulatory Protein | Target Enzyme | Mechanism of Action | Outcome |

|---|---|---|---|

| FtsH | LpxC, WaaA | ATP-dependent proteolysis. researchgate.netunam.mx | Controls cellular levels of the enzymes to balance biosynthetic flux. asm.org |

| LapB (YciM) | LpxC | Acts as an adaptor protein to recruit LpxC to FtsH for degradation; also allosterically inhibits LpxC activity upon binding. researchgate.netpnas.org | Downregulates the first committed step of lipid A synthesis. pnas.org |

| YejM (LapC) | LapB | Acts as an anti-adaptor, competing with FtsH for LapB binding. researchgate.netmdpi.com | Prevents LpxC degradation when LPS synthesis needs to be high. researchgate.net |

Environmental and Genetic Influences on Biosynthetic Flux

The rate of (Kdo)2-lipid A synthesis is dynamically adjusted in response to both environmental cues and the internal genetic state of the bacterium. A primary factor influencing the biosynthetic flux is the bacterial growth rate. asm.org The stability of the key regulatory enzyme, LpxC, is directly correlated with cellular growth; it is rapidly degraded by FtsH during slow growth when demand for new membrane components is low, but it is stabilized during rapid growth to increase LPS production. asm.org

Genetically, the synthesis is linked to other major metabolic pathways. A crucial connection exists with phospholipid synthesis, as both pathways draw from a common pool of precursors, specifically (R)-3-hydroxymyristoyl-ACP. mdpi.comasm.org The cell must maintain a strict balance between LPS and phospholipid production, and disruptions can be lethal. mdpi.com This balance is achieved by the tightly regulated turnover of LpxC. mdpi.com For instance, a hyperactive FabZ enzyme, which directs precursors towards phospholipid synthesis, disrupts this balance and abolishes the growth-rate-dependent regulation of LpxC degradation. asm.org The alarmone (p)ppGpp, a signaling molecule synthesized by RelA and SpoT in response to nutritional stress, also plays a role. The absence of (p)ppGpp deregulates LpxC turnover, leading to its rapid degradation even in fast-growing cells. asm.org

Environmental conditions also directly impact the final structure of lipid A. For example, in cold-adapted E. coli, the function of the acyltransferase LpxL is replaced by LpxP, which incorporates a palmitoleate (B1233929) chain, likely to adjust membrane fluidity. microbiologyresearch.orgnih.gov Furthermore, many bacteria employ two-component regulatory systems to sense environmental changes and trigger modifications to the completed Kdo2-lipid A structure, which occurs after its synthesis. nih.govmicrobiologyresearch.org

Table 3: Environmental and Genetic Influences on (Kdo)2-lipid A Biosynthesis

| Influence | Factor | Effect on Biosynthesis |

|---|---|---|

| Genetic | Growth Rate | LpxC stability is high during rapid growth and low during slow growth, matching LPS production to cellular demand. asm.org |

| Genetic | (p)ppGpp levels | The alarmone (p)ppGpp is required for proper regulation of LpxC degradation in response to growth rate. asm.org |

| Genetic | Phospholipid Synthesis Balance | The competing activity of FabZ for common precursors influences the rate of LpxC turnover to maintain a balance between LPS and phospholipid synthesis. asm.orgmdpi.com |

| Environmental | Temperature | Low temperatures can induce the expression of alternative enzymes, like LpxP, which modifies the acylation pattern of lipid A. microbiologyresearch.orgnih.gov |

| Environmental | External Signals | Two-component systems can activate the expression of enzymes that modify the Kdo2-lipid A structure after its synthesis and transport to the periplasm. nih.govmicrobiologyresearch.org |

Translocation and Assembly within the Bacterial Outer Membrane

Once synthesized at the cytoplasmic face of the inner membrane, the completed Kdo2-lipid A-core oligosaccharide molecule must be transported across the cell envelope and installed into the outer leaflet of the outer membrane. microbiologyresearch.orgnih.gov This complex process is mediated by two essential transport systems: the MsbA flippase and the Lpt (lipopolysaccharide transport) machinery. nih.gov

The first step is the translocation across the inner membrane, a task performed by MsbA, an ATP-binding cassette (ABC) transporter. nih.govunam.mx MsbA functions as a homodimer to flip the Kdo2-lipid A-core from the inner, cytoplasmic leaflet to the outer, periplasmic leaflet of the inner membrane. mdpi.combiorxiv.org This process is powered by ATP hydrolysis. biorxiv.org The ATPase activity of MsbA is intrinsically stimulated by its substrate, with hexa-acylated Kdo2-lipid A being a more potent activator than its under-acylated precursors. unam.mxlsu.edu Specific, highly conserved arginine and lysine (B10760008) residues within the transmembrane domains of MsbA form a hydrophilic pocket that interacts with the phosphate groups of lipid A, playing a crucial role in substrate binding and transport. nih.gov

After being flipped into the periplasm, the LPS molecule is captured by the Lpt system, a remarkable molecular bridge that spans the entire periplasm from the inner membrane to the outer membrane. nih.govpnas.org This system is composed of seven proteins (LptA, LptB, LptC, LptD, LptE, LptF, and LptG) that work in concert to shuttle LPS to its final destination. nih.gov LptB, LptF, and LptG form an ABC transporter complex in the inner membrane that is thought to extract LPS and power its transport. pnas.org Periplasmic LptA acts as a shuttle, binding the lipid A moiety and transporting it to the outer membrane translocon, which is composed of LptD and LptE. nih.govmdpi.com LptD forms a beta-barrel structure through which LPS is inserted into the outer leaflet of the outer membrane, a process assisted by the lipoprotein LptE. nih.govmdpi.com

Table 4: Components of the (Kdo)2-lipid A Translocation and Assembly Machinery

| Component | Location | Function |

|---|---|---|

| MsbA | Inner Membrane | An ABC transporter that flips Kdo2-lipid A-core from the cytoplasmic to the periplasmic leaflet of the inner membrane. nih.govunam.mx |

| LptB/F/G Complex | Inner Membrane | An ABC transporter that provides the energy for extracting LPS from the inner membrane and transporting it across the periplasm. pnas.org |

| LptC | Inner Membrane/Periplasm | Connects the inner membrane LptB/F/G complex to the periplasmic component LptA. nih.gov |

| LptA | Periplasm | A soluble protein that shuttles LPS across the periplasm by binding to its lipid A portion. nih.govmdpi.com |

| LptD/E Complex | Outer Membrane | Forms the outer membrane translocon responsible for the final insertion and assembly of LPS into the outer leaflet. nih.govmdpi.com |

Enzymology and Mechanisms of Kdo 2 Lipid a Structural Modification

Deacylation Mechanisms and Related Enzymes

Deacylation, the removal of acyl chains from (Kdo)2-lipid A, is a significant modification strategy employed by various bacteria. This process can alter the endotoxic properties of LPS and contribute to immune evasion.

PagL is an outer membrane enzyme that specifically removes the 3-O-linked acyl chain from (Kdo)2-lipid A. nih.govmicrobiologyresearch.org This deacylase is regulated by the PhoP/PhoQ two-component system, which responds to environmental cues such as low magnesium levels. nih.govnih.gov The activity of PagL can be latent, meaning it is present in the outer membrane but not always active. researchgate.net Its activation can be triggered by the absence of other LPS modifications, such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N). nih.govresearchgate.net In Salmonella Typhimurium, while a pagL mutant does not show a clear phenotype in a mouse model, the enzyme is thought to modulate signaling through the Toll-like receptor 4 (TLR4). nih.gov The structure of PagL from Pseudomonas aeruginosa reveals an eight-stranded beta-barrel with a catalytic triad (B1167595) of Ser-His-Glu. nih.gov

Besides PagL, other deacylases contribute to the structural diversity of lipid A. LpxR is another outer membrane deacylase found in bacteria like Salmonella Typhimurium and Helicobacter pylori. nih.govutexas.edu It removes the 3'-acyloxyacyl moiety from (Kdo)2-lipid A. nih.gov The activity of these deacylases can be influenced by environmental conditions and the presence of other lipid A modifications. nih.gov For instance, in Yersinia enterocolitica, LpxR activity is higher at 37°C, while at 21°C, increased aminoarabinose on lipid A appears to inhibit its function. nih.gov

| Enzyme | Location | Function | Regulation | Bacterial Examples |

| PagL | Outer Membrane | Removes the 3-O-linked acyl chain. nih.govmicrobiologyresearch.org | PhoP/PhoQ system. nih.govnih.gov | Salmonella Typhimurium, Pseudomonas aeruginosa, Bordetella bronchiseptica. nih.govmicrobiologyresearch.org |

| LpxR | Outer Membrane | Removes the 3'-acyloxyacyl moiety. nih.gov | Temperature, other lipid A modifications. nih.gov | Salmonella Typhimurium, Helicobacter pylori, Yersinia enterocolitica. nih.govnih.gov |

Phosphate (B84403) Modification Enzymes

Modifications of the phosphate groups at the 1 and 4' positions of the glucosamine (B1671600) disaccharide backbone are critical for altering the net charge of the bacterial outer membrane. These changes can confer resistance to cationic antimicrobial peptides (CAMPs) and modulate the host immune response. nih.govpnas.org

LpxT is an inner membrane enzyme that catalyzes the transfer of a phosphate group from undecaprenyl pyrophosphate (Und-PP) to the 1-phosphate of (Kdo)2-lipid A, forming a 1-diphosphate structure. nih.govmicrobiologyresearch.orguniprot.org This modification increases the negative charge of the lipid A and is thought to enhance resistance to anionic antimicrobial agents. nih.gov In E. coli, about one-third of lipid A molecules are modified by LpxT. microbiologyresearch.orgasm.org The catalytic domain of LpxT is located in the periplasm. unam.mx Interestingly, while most LpxT homologs phosphorylate the 1-position, the P. aeruginosa LpxT exhibits dual specificity, modifying both the 1 and 4' positions. microbiologyresearch.org

The addition of positively charged groups like phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate groups of lipid A neutralizes the negative charge of the outer membrane, providing resistance to CAMPs. nih.govpnas.org

EptA (PmrC) is a phosphoethanolamine transferase that adds pEtN, typically to the 1-phosphate or 4'-phosphate of lipid A. nih.govmicrobiologyresearch.orgresearchgate.net Its expression is often controlled by the PmrA-PmrB two-component system. nih.govnih.gov

ArnT is an aminoarabinose transferase that transfers L-Ara4N to the 4'-phosphate of lipid A. nih.govnih.gov Like EptA, its expression is also frequently under the control of the PmrA-PmrB system. nih.govnih.gov

In some bacteria, such as Vibrio cholerae, the lipid A can be modified with glycine (B1666218) or diglycine residues by the enzyme AlmG, which also confers polymyxin (B74138) resistance. nih.gov

The removal of phosphate groups is another strategy to reduce the negative charge of lipid A. nih.gov

LpxF is a lipid A 4'-phosphatase that specifically removes the phosphate group at the 4'-position. nih.govuniprot.orgnih.gov This modification is crucial for CAMP resistance in bacteria like H. pylori and Porphyromonas gingivalis. uniprot.orgnih.gov In H. pylori, the gene jhp1487 encodes for LpxF. nih.gov

LpxE (Hp0021 in H. pylori) is a lipid A 1-phosphatase that removes the phosphate group at the 1-position. nih.govutexas.edunih.gov In H. pylori, the removal of the 1-phosphate by LpxE is a prerequisite for the subsequent addition of phosphoethanolamine by EptA at the same position. plos.org

The combined action of LpxE and LpxF in H. pylori results in a dephosphorylated lipid A that is significantly less recognized by the human TLR4 receptor and is critical for the bacterium's ability to colonize the host. utexas.edunih.gov

| Enzyme | Function | Location of Modification | Effect of Modification | Bacterial Examples |

| LpxT | Adds a phosphate group. nih.govuniprot.org | 1-phosphate. nih.govmicrobiologyresearch.org | Increases negative charge. nih.gov | E. coli, P. aeruginosa. nih.govmicrobiologyresearch.org |

| EptA (PmrC) | Adds phosphoethanolamine. nih.govresearchgate.net | 1- or 4'-phosphate. microbiologyresearch.org | Neutralizes negative charge. pnas.org | Salmonella enterica, H. pylori, Neisseria meningitidis. microbiologyresearch.org |

| ArnT | Adds aminoarabinose. nih.govnih.gov | 4'-phosphate. nih.gov | Neutralizes negative charge. pnas.org | E. coli, Salmonella enterica. nih.gov |

| LpxF | Removes the 4'-phosphate group. nih.govuniprot.org | 4'-phosphate. uniprot.org | Reduces negative charge. nih.gov | H. pylori, Porphyromonas gingivalis, Francisella novicida. nih.govuniprot.orgnih.gov |

| LpxE (Hp0021) | Removes the 1-phosphate group. nih.govnih.gov | 1-phosphate. nih.gov | Reduces negative charge. nih.gov | H. pylori, Francisella novicida, Rhizobium etli. nih.govnih.gov |

Acyl Chain Remodeling by Acyltransferases

The number and length of acyl chains on the lipid A moiety are critical determinants of its biological activity. researchgate.net Acyltransferases are key enzymes that remodel the acylation pattern of (Kdo)2-lipid A, primarily by adding or, in some cases, altering fatty acid chains. nih.gov

PagP is an outer membrane acyltransferase that catalyzes the transfer of a palmitate (C16:0) group from a phospholipid donor to the lipid A portion of lipopolysaccharide (LPS). embopress.orgnih.gov This enzymatic reaction is unique as it occurs in the outer membrane, away from the cytoplasmic pool of activated acyl donors. pnas.org In many Gram-negative bacteria, including Salmonella Typhimurium and E. coli, PagP transfers the palmitate to the R-3-hydroxymyristate chain at the 2-position of the lipid A backbone, resulting in a hepta-acylated molecule. nih.gov

The enzyme exhibits remarkable specificity for its substrates. PagP preferentially transfers a 16-carbon palmitoyl (B13399708) group, even when longer acyl chains are present in phospholipids. embopress.org This specificity is attributed to a "hydrocarbon ruler" mechanism within the enzyme's acyl-binding pocket, which measures the length of the donor's acyl chain. embopress.org While the canonical substrate for PagP is the lipid A moiety of fully assembled LPS, it can also acylate precursors like lipid IVA and Kdo2-lipid IVA, though it does not require the Kdo sugars for its activity. nih.gov The addition of this seventh acyl chain by PagP has been shown to decrease the activation of the human Toll-like receptor 4 (TLR4) pathway, potentially helping the bacteria to evade the host's innate immune response. embopress.org

Table 1: PagP Enzyme Characteristics and Function

| Feature | Description | References |

|---|---|---|

| Enzyme Name | PagP | nih.gov |

| Type | Acyltransferase | embopress.org |

| Location | Outer Membrane | nih.gov |

| Reaction | Transfers a palmitate (C16:0) group from a phospholipid to lipid A. | nih.govpnas.org |

| Substrate (Acyl Donor) | Phospholipid | embopress.org |

| Substrate (Acyl Acceptor) | Kdo2-lipid A, Lipid IVA, Kdo2-lipid IVA | nih.gov |

| Product | Hepta-acylated lipid A | nih.gov |

| Regulation | Often controlled by the PhoP-PhoQ two-component system. | nih.gov |

| Significance | Contributes to antimicrobial peptide resistance and modulation of host immune response. | embopress.org |

The acylation pattern of lipid A is not static but is dynamically regulated in response to various environmental cues, allowing bacteria to adapt to changing conditions. microbiologyresearch.org Temperature is a key environmental signal that influences lipid A structure in several pathogenic bacteria. plos.org

For instance, in Yersinia enterocolitica, a shift in growth temperature from 21°C to 37°C induces a significant change in the lipid A structure from a hexa-acylated form to a tetra-acylated form. plos.org This change is mediated by the 3'-O-deacylase LpxR. plos.org Conversely, at lower temperatures (e.g., 12°C), E. coli incorporates an unsaturated palmitoleoyl (C16:1) chain into its lipid A. nih.gov This modification is catalyzed by the acyltransferase LpxP and is thought to increase membrane fluidity in the cold. researchgate.net

In Francisella novicida, temperature governs the activities of two different LpxD enzymes. LpxD1 is active at 37°C and adds a 3-OH C18 acyl group, while LpxD2 functions at 18°C, adding a 3-OH C16 acyl group. nih.gov This demonstrates that temperature can control not only the transcription of acyltransferase genes but also their enzymatic activities directly. nih.gov These regulated changes in acylation are critical for maintaining the integrity of the outer membrane and for bacterial virulence. nih.govplos.org

Table 2: Temperature-Dependent Lipid A Acylation Changes

| Organism | Temperature | Key Enzyme(s) | Resulting Lipid A Modification | References |

|---|---|---|---|---|

| Yersinia enterocolitica | 21°C | - | Hexa-acylated | plos.org |

| Yersinia enterocolitica | 37°C | LpxR (deacylase) | Tetra-acylated | plos.org |

| Escherichia coli | 12°C | LpxP | Incorporation of palmitoleate (B1233929) (C16:1) | nih.govresearchgate.net |

| Francisella novicida | 18°C | LpxD2 | Addition of 3-OH C16 acyl group | nih.gov |

| Francisella novicida | 37°C | LpxD1 | Addition of 3-OH C18 acyl group | nih.gov |

Kdo Residue Modifications and Hydrolases

The 3-deoxy-D-manno-octulosonic acid (Kdo) residues linking the lipid A anchor to the core oligosaccharide are also subject to enzymatic modification. These modifications can alter the charge and structure of the inner core region of LPS.

Some bacteria possess Kdo hydrolases that can remove Kdo residues from the LPS molecule. In Helicobacter pylori, the bifunctional Kdo transferase (WaaA) initially adds two Kdo sugars to the lipid IVA precursor. asm.org However, a Kdo hydrolase subsequently removes the outer Kdo sugar. asm.org This hydrolase activity in H. pylori has been shown to be dependent on a two-protein complex. nih.gov

Similarly, Francisella novicida possesses a membrane-bound Kdo hydrolase that cleaves the outer Kdo unit from Kdo2-lipid A. nih.gov This enzyme is a complex of two proteins, KdoH1 and KdoH2, which must be expressed simultaneously to be active. nih.gov When this hydrolase is expressed in a heptose-deficient E. coli mutant that produces Kdo2-lipid A, the mutant accumulates Kdo-lipid A, confirming the enzyme's function. nih.gov The removal of a Kdo residue can have significant effects, including increased sensitivity to certain antibiotics like polymyxin B and altered O-antigen production. nih.gov

Table 3: Kdo Hydrolase Activity in Different Bacterial Species

| Organism | Enzyme/Protein Complex | Substrate | Product | References |

|---|---|---|---|---|

| Helicobacter pylori | Two-protein complex (Hp0579/Hp0580) | Kdo2-lipid A | Kdo-lipid A | nih.govasm.org |

| Francisella novicida | KdoH1/KdoH2 complex | Kdo2-lipid A | Kdo-lipid A | nih.gov |

Besides removal, the Kdo residues can be modified by the addition of other chemical groups, such as phosphoethanolamine (PEtn). microbiologyresearch.orgasm.org In E. coli, the enzyme EptB catalyzes the transfer of a PEtn moiety to the outer Kdo residue of Kdo2-lipid A. uniprot.orgnih.gov This reaction is induced by calcium and uses phosphatidylethanolamine (B1630911) as the PEtn donor. nih.gov The addition of the positively charged PEtn group can neutralize the negative charges of the phosphate groups in the LPS core, which is thought to contribute to resistance against cationic antimicrobial peptides. microbiologyresearch.orgasm.org

In Pasteurella multocida, a novel PEtn transferase, PetK, is responsible for adding PEtn to the single Kdo molecule linked to lipid A in one of its LPS glycoforms. asm.org This modification was found to be crucial for resistance to the antimicrobial peptide cathelicidin-2. asm.org The EptB/PetK family of enzymes represents a widespread mechanism for modifying the Kdo region of LPS, highlighting its importance in bacterial survival and interaction with the host. asm.orguniprot.orgebi.ac.uk

Table 4: Phosphoethanolamine (PEtn) Modification of Kdo Residues

| Organism | Enzyme | Function | Inducing Factor/Significance | References |

|---|---|---|---|---|

| Escherichia coli | EptB | Transfers PEtn to the outer Kdo of Kdo2-lipid A. | Induced by Ca2+; protects cells with heptose-deficient LPS from high Ca2+ concentrations. | uniprot.orgnih.gov |

| Pasteurella multocida | PetK | Transfers PEtn to the Kdo1 residue. | Essential for resistance to cathelicidin-2. | asm.org |

| Neisseria meningitidis | EptA-like | PEtn modification of inner core. | Contributes to antimicrobial peptide resistance. | microbiologyresearch.org |

Molecular Mechanisms of Host Immune System Interaction

(Kdo)2-lipid A Recognition by the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Protein 2 (MD-2) Complex

The recognition of (Kdo)2-lipid A is a highly specific process mediated by the TLR4/MD-2 complex present on the surface of various immune cells, including macrophages and dendritic cells. nih.govmicrobiologyresearch.org (Kdo)2-lipid A is a potent activator of this complex, inducing a strong inflammatory response. adipogen.com The interaction is initiated by the binding of the lipid A portion of the molecule to a hydrophobic pocket within the MD-2 protein. nih.govfrontiersin.org This binding event is a prerequisite for the subsequent activation of TLR4 and the initiation of downstream signaling.

MD-2 is a crucial co-receptor that directly binds to the lipid A moiety of (Kdo)2-lipid A. nih.govoup.combiorxiv.org It possesses a deep hydrophobic pocket that accommodates the acyl chains of lipid A. nih.govfrontiersin.org The structural characteristics of lipid A, such as the number and length of its acyl chains, significantly influence its binding affinity to MD-2. oup.comnih.gov

Specifically, five of the six lipid chains of the hexa-acylated lipid A are buried within the hydrophobic pocket of MD-2. nih.govfrontiersin.org The two phosphate (B84403) groups on the glucosamine (B1671600) backbone of lipid A are also critical for this interaction, engaging with positively charged residues in both TLR4 and MD-2. biomolther.orgumassmed.edu Studies have shown that the presence of the two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues is necessary for maximal activation of the TLR4/MD-2 complex. nih.govnih.gov Unglycosylated lipid A, lacking these Kdo residues, exhibits inefficient binding to human MD-2. nih.govoup.com

The binding of (Kdo)2-lipid A to MD-2 induces a conformational change in the MD-2 protein, which is a critical step for the subsequent dimerization of the TLR4 receptor. biorxiv.orgnih.gov

Table 1: Key Molecular Interactions in (Kdo)2-lipid A Recognition by MD-2

| Interacting Component | Role in Recognition | Supporting Findings |

| MD-2 Hydrophobic Pocket | Accommodates the acyl chains of lipid A. nih.govfrontiersin.org | Five of the six acyl chains are buried within this pocket. nih.govfrontiersin.org |

| Lipid A Acyl Chains | The number and length influence binding affinity. oup.comnih.gov | Hexa-acylated lipid A shows high binding affinity. nih.gov |

| Lipid A Phosphate Groups | Interact with positively charged residues on TLR4 and MD-2. biomolther.orgumassmed.edu | These interactions are crucial for stable complex formation. biomolther.org |

| Kdo Residues | Essential for maximal activation of the TLR4/MD-2 complex. nih.govnih.gov | Unglycosylated lipid A binds inefficiently to MD-2. nih.govoup.com |

The binding of (Kdo)2-lipid A to the TLR4/MD-2 heterodimer triggers the formation of a larger receptor complex. nih.govnih.gov This process involves the dimerization of two TLR4/MD-2/(Kdo)2-lipid A complexes, resulting in a symmetrical M-shaped structure. frontiersin.orgumassmed.edu

The sixth acyl chain of the lipid A molecule, which is not inserted into the MD-2 pocket, becomes exposed on the surface. nih.govfrontiersin.org This exposed chain, along with a phenylalanine residue (Phe126) on MD-2, creates a hydrophobic interface that facilitates the dimerization with a second TLR4/MD-2 complex. frontiersin.org The phosphate groups of lipid A also play a direct role in bridging the two TLR4/MD-2 complexes, further stabilizing the dimer. biomolther.orgumassmed.edu This dimerization event brings the intracellular Toll/interleukin-1 receptor (TIR) domains of the two TLR4 molecules into close proximity, a critical step for initiating downstream signaling. frontiersin.orgbeilstein-journals.org

A key conformational change occurs in the F126 loop of MD-2. frontiersin.orgumassmed.edu This change, driven by the interaction with lipid A, contributes to the formation of the dimerization interface. frontiersin.org The dimerization event itself brings the cytoplasmic TIR domains of the TLR4 molecules together, creating a scaffold for the recruitment of downstream adaptor proteins. frontiersin.orgfrontiersin.org This clustering of TIR domains is the pivotal event that translates the extracellular ligand recognition into an intracellular signaling cascade.

Downstream Intracellular Signaling Pathways

Upon activation by (Kdo)2-lipid A, the TLR4 receptor complex initiates two major downstream signaling pathways: the MyD88-dependent pathway and the MyD88-independent (TRIF-dependent) pathway. nih.govmdpi.com These pathways lead to the activation of different transcription factors and the subsequent expression of a wide range of inflammatory genes.

The MyD88-dependent pathway is considered the primary and rapid response to (Kdo)2-lipid A stimulation. frontiersin.org Following TLR4 dimerization, the TIR domain of TLR4 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). nih.govajou.ac.kr This recruitment is often facilitated by another adaptor protein called TIRAP (MAL). frontiersin.org

The formation of the TLR4-TIRAP-MyD88 complex initiates a signaling cascade that involves the activation of IRAKs (interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). ajou.ac.krplos.org This ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govplos.org Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org

In addition to the MyD88-dependent pathway, (Kdo)2-lipid A can also trigger a MyD88-independent pathway, which is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). nih.govmdpi.com This pathway is typically associated with the internalization of the TLR4 complex. frontiersin.org

Following endocytosis, the TLR4 complex recruits a different set of adaptor proteins, TRAM and TRIF. frontiersin.org The activation of the TRIF-dependent pathway leads to the phosphorylation and activation of the transcription factor IRF3 (interferon regulatory factor 3). asm.org Activated IRF3 translocates to the nucleus and induces the expression of type I interferons, such as interferon-β (IFN-β). asm.org This pathway also contributes to a delayed activation of NF-κB. asm.org The differential activation of MyD88-dependent and -independent pathways allows for a more nuanced and controlled inflammatory response to (Kdo)2-lipid A. nih.gov

Table 2: Comparison of MyD88-Dependent and TRIF-Dependent Signaling Pathways

| Feature | MyD88-Dependent Pathway | MyD88-Independent (TRIF) Pathway |

| Primary Adaptor Protein | MyD88 nih.govajou.ac.kr | TRIF nih.govmdpi.com |

| Secondary Adaptor Proteins | TIRAP (MAL) frontiersin.org | TRAM frontiersin.org |

| Key Transcription Factors | NF-κB, MAPKs nih.govplos.org | IRF3, delayed NF-κB asm.org |

| Primary Gene Products | Pro-inflammatory cytokines (TNF-α, IL-6) frontiersin.org | Type I interferons (IFN-β) asm.org |

| Kinetics | Rapid activation asm.org | Delayed activation asm.org |

| Cellular Location | Plasma membrane frontiersin.org | Endosomes frontiersin.org |

Activation of Transcription Factors (e.g., NF-κB, IRF3)

Upon activation of the TLR4/MD-2 complex by (Kdo)2-lipid A, two major intracellular signaling pathways are initiated: the MyD88-dependent pathway and the TRIF-dependent pathway. These pathways lead to the activation of critical transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).

The MyD88-dependent pathway is considered the primary and rapid response pathway. It leads to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. Activated NF-κB translocates to the nucleus, where it induces the transcription of genes encoding a wide array of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The TRIF-dependent pathway , on the other hand, is responsible for a delayed and distinct set of responses. This pathway culminates in the activation of IRF3, which also translocates to the nucleus. Activated IRF3 is crucial for the induction of type I interferons (IFN-α/β), which play a key role in antiviral responses and also contribute to the inflammatory cascade. Research has shown that while MyD88 is the principal driver for NF-κB translocation, the activation of the TNFα promoter requires the cooperation of TRIF-dependent signaling. Studies using Kdo2-Lipid A have confirmed its ability to induce both NF-κB and c-Jun N-terminal kinase (JNK) activation through the TLR4 signaling pathway.

Differential Immune Activation by (Kdo)2-lipid A Variants

The structural heterogeneity of lipid A across different bacterial species plays a crucial role in modulating the host immune response. The number of acyl chains attached to the diglucosamine backbone is a key determinant of its immunological activity, dictating whether it acts as a potent activator (agonist) or an inhibitor (antagonist) of TLR4 signaling.

Agonist Activity of Hexa-acylated (Kdo)2-lipid A

Hexa-acylated (Kdo)2-lipid A, such as that found in Escherichia coli, is a powerful agonist of the TLR4/MD-2 complex in both human and murine cells. This potent agonistic activity is attributed to the optimal fit of its six fatty acyl chains within the hydrophobic pocket of the MD-2 co-receptor, leading to a robust dimerization of the TLR4 receptor and subsequent strong activation of both MyD88- and TRIF-dependent signaling pathways. This results in a strong pro-inflammatory response characterized by high levels of cytokine production. For instance, hexa-acylated lipopolysaccharide (LPS) from cystic fibrosis isolates induced higher levels of IL-8 compared to its penta-acylated counterpart.

The presence of two phosphate groups and the acyloxyacyl groups are also critical for the full activation of the human TLR4-MD-2 complex. The addition of Kdo (3-deoxy-D-manno-octulosonic acid) residues to lipid A has been shown to enhance its immunostimulatory effect.

Table 1: Agonist Activity of Hexa-acylated (Kdo)2-lipid A Variants

| Cell Type | Stimulant | Observed Effect | Reference |

|---|---|---|---|

| Human Monocytes | Hexa-acylated (Kdo)2-lipid A | Potent induction of pro-inflammatory cytokines (TNF-α, IL-6) | |

| Human Endothelial Cells (HUVECs) | Hexa-acylated LPS | Higher induction of IL-8 compared to penta-acylated LPS | |

| Human and Mouse Macrophages | Hexa-acylated Yersinia pestis lipid A (at 27°C) | Strong TLR4 activation | |

| Murine Macrophages (RAW 264.7) | E. coli Kdo2-Lipid A | Potent induction of cytokine and eicosanoid production |

Antagonist Activity of Tetra-acylated Lipid A Precursors

In contrast to their hexa-acylated counterparts, tetra-acylated lipid A precursors, such as lipid IVA, exhibit species-specific and often antagonistic activity. In human cells, tetra-acylated lipid A acts as a potent antagonist of TLR4 signaling. It binds to the TLR4/MD-2 complex but fails to induce the conformational changes necessary for receptor dimerization and downstream signaling. By occupying the receptor binding site, it competitively inhibits the binding of agonistic hexa-acylated LPS, thereby dampening the inflammatory response. For example, tetra-acylated lipid A from Porphyromonas gingivalis has been shown to efficiently antagonize the effects of E. coli LPS in human endothelial cells.

Interestingly

Structure Activity Relationship Sar of Kdo 2 Lipid a

Impact of Acyl Chain Number and Length on Immunostimulatory Potency

The number and length of fatty acyl chains are primary determinants of the immunostimulatory capacity of (Kdo)2-lipid A. nih.gov Hexa-acylated lipid A structures, particularly those with acyl chains of 12-14 carbons, are generally the most potent agonists for human TLR4/MD-2. nih.gov Conversely, variations in the number of acyl chains can dramatically reduce or even abolish this activity. For instance, penta-acyl lipid A exhibits a 10- to 100-fold decrease in activity, while synthetic tetra-acyl lipid A (lipid IVa) and tri-acyl lipid A often act as antagonists. plos.org

A striking example of this is observed in Yersinia pestis, the causative agent of plague. At the flea's body temperature (21–27°C), it synthesizes a hexa-acylated lipid A that activates the human immune system via TLR4. However, at human body temperature (37°C), it produces a tetra-acylated lipid A that fails to activate TLR4, allowing the bacterium to evade the host's immune defenses. nih.gov Similarly, other pathogens like Helicobacter pylori and Francisella tularensis produce underacylated lipid A molecules that are poorly recognized by human TLR4. nih.govbeilstein-journals.org

The length of the acyl chains also plays a crucial role. In E. coli and Bordetella pertussis, the fatty acyl chains are typically 10, 12, or 14 carbons long, whereas in F. novicida they are 16 or 18 carbons long. nih.gov The enzymes responsible for acyl chain incorporation, such as LpxA and LpxD, can act as "hydrocarbon rulers," ensuring the incorporation of specific length acyl chains. nih.gov Even single amino acid changes in these enzymes can lead to the incorporation of different length acyl chains, thereby altering the lipid A structure and its immunological activity. nih.gov

Table 1: Impact of Acyl Chain Variation on (Kdo)2-lipid A Activity

| Feature | Example Organism/Condition | Resulting Lipid A Structure | Impact on TLR4/MD-2 Activity |

|---|---|---|---|

| Number of Acyl Chains | Yersinia pestis (21-27°C) | Hexa-acylated | Potent agonist |

| Yersinia pestis (37°C) | Tetra-acylated | Antagonist/Poor agonist | |

| Synthetic Lipid IVa | Tetra-acylated | Antagonist | |

| Penta-acyl lipid A | Penta-acylated | Reduced agonist activity | |

| Length of Acyl Chains | E. coli | C12-C14 chains | Potent agonist |

| Helicobacter pylori | C16-C18 chains | Weak agonist/Antagonist |

Influence of Phosphate (B84403) Group Stoichiometry and Position on TLR4 Activation

The phosphate groups on the diglucosamine backbone of lipid A are critical for its biological activity, contributing to the electrostatic interactions required for TLR4/MD-2 receptor dimerization and signaling. frontiersin.orgumassmed.edu Typically, lipid A is diphosphorylated at the 1 and 4' positions. nih.gov The presence of at least one, and optimally two, negatively charged phosphate groups or their bioisosteres is a prerequisite for substantial activity. nih.gov

The 1-phosphate group interacts with positively charged residues in both TLR4 and MD-2, as well as a neighboring TLR4 molecule (TLR4*) in the receptor dimer. frontiersin.org The 4'-phosphate group also forms interactions with positively charged residues on TLR4. frontiersin.org Removal or modification of these phosphate groups can significantly alter the immunostimulatory potential. For example, dephosphorylation at the 1-position, as seen in monophosphoryl lipid A (MPL), leads to reduced activity. plos.org

Some bacteria have evolved mechanisms to modify these phosphate groups to evade host immunity. For instance, the addition of positively charged groups like glucosamine (B1671600) in Bordetella pertussis or phosphoethanolamine in E. coli and Salmonella can reduce the net negative charge of lipid A, thereby modulating TLR4-mediated signaling. beilstein-journals.orgfrontiersin.org

Table 2: Role of Phosphate Groups in (Kdo)2-lipid A Activity

| Phosphate Group Feature | Description | Impact on TLR4 Activation |

|---|---|---|

| Diphosphorylated (1 and 4' positions) | The canonical structure in potent agonists like E. coli lipid A. | Strong activation through electrostatic interactions with TLR4/MD-2. |

| Monophosphorylated (e.g., MPL) | Lacks the 1-phosphate group. | Reduced immunostimulatory activity. |

| Phosphate Group Modification | Covalent attachment of groups like phosphoethanolamine or aminosugars. | Modulates (often reduces) the net negative charge, altering TLR4 interaction and signaling. |

Role of Kdo Residues in Modulating Immune Responses

The Kdo residues attached to the 6' position of the lipid A backbone are not merely passive structural elements; they play a significant role in modulating the immune response. The presence of two Kdo residues, forming (Kdo)2-lipid A (also known as Re-LPS), is generally sufficient to confer a full E. coli LPS-like activity. frontiersin.org Even a single Kdo residue can substantially enhance the TLR4-dependent activity compared to lipid A alone. beilstein-journals.orgfrontiersin.org

Studies comparing synthetic meningococcal Kdo-lipid A with its corresponding lipid A lacking the Kdo residue have shown that the Kdo-containing molecule is a much more potent inducer of innate immune responses. beilstein-journals.org This suggests that lipid A with at least one Kdo residue represents the minimum structural requirement for full activation of the TLR4 sensor. beilstein-journals.org The Kdo moieties are thought to contribute to the proper presentation of the lipid A portion for recognition by the TLR4/MD-2 complex and may also be important for the activity of the ABC transporter MsbA, which flips LPS across the inner membrane. plos.orgasm.org However, in some cases, such as with underacylated H. pylori lipid A, the presence of Kdo can decrease certain immunostimulatory activities while still allowing for the activation of other signaling pathways. beilstein-journals.org

Correlation of Specific Structural Features with Differential Signaling Pathway Activation

The TLR4 signaling cascade is complex, branching into two main downstream pathways: the MyD88-dependent pathway, which leads to the rapid activation of NF-κB and pro-inflammatory cytokine production, and the TRIF-dependent pathway, which results in delayed NF-κB activation and the production of type I interferons. mdpi.comfrontiersin.org Specific structural features of (Kdo)2-lipid A can differentially activate these pathways.

The canonical hexa-acylated (Kdo)2-lipid A from E. coli is a potent agonist of both the MyD88- and TRIF-dependent pathways. nih.gov However, variations in acylation can lead to biased signaling. For example, certain penta-acylated lipid A species have been shown to preferentially activate one pathway over the other. Intriguingly, research using defined lipid A structures from Yersinia pestis mutants has revealed that the specific location of a fifth acyl chain determines whether the molecule acts as an agonist for TLR4 or for the intracellular sensor, caspase-11. biorxiv.org This demonstrates that subtle structural changes can lead to recognition by different innate immune receptors, thereby initiating distinct downstream signaling events. biorxiv.org

Furthermore, underacylated lipid A from bacteria like H. pylori can inhibit the canonical TLR4-mediated NF-κB signaling (e.g., release of IL-6 and IL-8) while simultaneously activating other pathways that lead to the induction of cytokines like IL-12 and IL-18. beilstein-journals.org This differential signaling is thought to be a strategy used by some pathogens to dampen the acute inflammatory response and promote chronic infection. beilstein-journals.org

Development of SAR Models and Computational Approaches

The intricate relationship between the structure of (Kdo)2-lipid A and its biological activity has spurred the development of Structure-Activity Relationship (SAR) models and computational approaches to better understand and predict its immunomodulatory effects. numberanalytics.com These models integrate experimental data from bioassays with computational techniques like Quantitative SAR (QSAR) and molecular modeling. numberanalytics.com

QSAR models use mathematical equations to correlate specific structural descriptors (e.g., molecular weight, shape, electrostatic potential) with biological activity. numberanalytics.com Molecular modeling and docking studies provide insights into how different lipid A analogs bind to the TLR4/MD-2 receptor complex, helping to rationalize observed activities. umassmed.edunumberanalytics.com For example, these studies have elucidated how the six acyl chains of agonistic E. coli lipid A fit into the hydrophobic pocket of MD-2, inducing a conformational change that leads to receptor dimerization, whereas the four acyl chains of antagonistic lipid IVa are fully accommodated within the MD-2 pocket without triggering this activation step. mdpi.com

Computational systems biology approaches are also being employed to model the complex metabolic and signaling networks affected by (Kdo)2-lipid A stimulation. escholarship.orgresearchgate.net By integrating lipidomics and transcriptomics data, researchers can build kinetic models of pathways like eicosanoid metabolism, which plays a crucial role in inflammation. escholarship.org These models help to quantify the cellular response to (Kdo)2-lipid A and can be used to predict the effects of perturbations to the system, aiding in the design of novel immunomodulators. escholarship.orgresearchgate.net

Role of Kdo 2 Lipid a in Bacterial Pathogenesis and Host Adaptation

Modulation of Bacterial Virulence by (Kdo)2-lipid A Structure

Gram-negative bacteria have evolved sophisticated mechanisms to modify the structure of their (Kdo)2-lipid A, which serves as a key strategy to modulate virulence and adapt to different environments. nih.govnih.gov These modifications, which often occur in response to environmental cues, allow bacteria to thrive in challenging conditions, including the host's internal environment. microbiologyresearch.org

Environmental Adaptation Strategies (e.g., temperature-dependent acylation)

A prime example of environmental adaptation is the temperature-dependent alteration of the acylation pattern of lipid A. nih.gov Pathogenic bacteria like Yersinia pestis and Yersinia enterocolitica exhibit significant changes in their lipid A structure based on the ambient temperature. nih.govplos.org

Yersinia pestis , the causative agent of plague, alters its lipid A acylation depending on the temperature of its host—flea or mammal. At the flea's body temperature (21–27°C), it synthesizes a hexa-acylated (six fatty acid chains) lipid A. nih.gov However, upon infecting a human (37°C), it switches to producing a tetra-acylated (four fatty acid chains) lipid A. nih.gov This change is a critical virulence mechanism. nih.govmdpi.com

Yersinia enterocolitica also demonstrates temperature-regulated lipid A modification. plos.orgmdpi.com At 21°C, it produces primarily hexa-acylated lipid A, but at 37°C, it expresses a tetra-acylated form. plos.org

In Escherichia coli , late acylation of lipid A is also temperature-dependent. At low temperatures (12°C), the enzyme LpxP adds a palmitoleate (B1233929) chain, while at higher temperatures, other acyltransferases are activated to incorporate different fatty acids. nih.govnih.gov For instance, E. coli lpxL mutants grown at 37°C and 42°C produce atypical lipid A structures with longer fatty acid chains like palmitic acid. nih.gov

These temperature-driven changes in the number and length of acyl chains are crucial for the bacteria's ability to infect and survive within different hosts. nih.gov

| Bacterial Species | Growth Temperature | Dominant Lipid A Structure | Reference |

| Yersinia pestis | 21-27°C (Flea) | Hexa-acylated | nih.gov |

| Yersinia pestis | 37°C (Human) | Tetra-acylated | nih.govacs.org |

| Yersinia enterocolitica | 21°C | Hexa-acylated | plos.org |

| Yersinia enterocolitica | 37°C | Tetra-acylated | plos.org |

| Escherichia coli (lpxL mutant) | 30°C | Penta-acylated | nih.gov |

| Escherichia coli (lpxL mutant) | 37°C / 42°C | Atypical Hexa-acylated | nih.gov |

Evasion of Host Innate Immune Recognition

The structural configuration of (Kdo)2-lipid A is a primary determinant of its recognition by the host's innate immune system, specifically by the Toll-like receptor 4 (TLR4)/MD-2 complex. nih.govresearchgate.net Bacteria can modify their (Kdo)2-lipid A to dampen or evade this immune surveillance. nih.govnih.gov

A key strategy is altering the acylation pattern. The hexa-acylated lipid A of E. coli is a powerful activator of the human TLR4/MD-2 complex. nih.govresearchgate.net In contrast, the tetra-acylated lipid A produced by Y. pestis at 37°C is a poor activator of human TLR4, allowing the bacterium to effectively evade the host's primary immune defense and establish infection. nih.govresearchgate.net

Other modifications that aid immune evasion include:

Kdo Hydrolase Activity : F. tularensis possesses a Kdo hydrolase that removes a Kdo sugar from the LPS precursor. asm.org The absence of this enzyme leads to a stronger inflammatory response mediated by TLR2, suggesting that Kdo removal is a strategy to avoid innate immune detection. asm.org

These modifications represent a crucial aspect of bacterial pathogenesis, allowing pathogens to establish chronic infections by flying under the radar of the host's immune system. nih.govbeilstein-journals.org

Contribution to Resistance Mechanisms (e.g., antimicrobial peptides)

The outer membrane, with (Kdo)2-lipid A as its cornerstone, provides an intrinsic barrier against many antimicrobial agents. microbiologyresearch.orgresearchgate.net Bacteria can further enhance this resistance by modifying the (Kdo)2-lipid A structure, particularly in response to cationic antimicrobial peptides (CAMPs) produced by the host immune system. nih.gov

CAMPs are positively charged and are attracted to the negatively charged surface of bacteria. By altering the charge of their (Kdo)2-lipid A, bacteria can repel these peptides. Key modifications include:

Addition of Aminoarabinose : The addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the phosphate (B84403) groups of lipid A, catalyzed by the enzyme ArnT, reduces the net negative charge. This modification confers resistance to CAMPs like polymyxin (B74138) B. microbiologyresearch.orgnih.gov Salmonella mutants unable to perform this modification show attenuated virulence. microbiologyresearch.org

Addition of Phosphoethanolamine (PEtn) : The enzyme EptA catalyzes the addition of PEtn to the phosphate groups of lipid A, another modification that reduces the negative charge and contributes to antimicrobial peptide resistance. microbiologyresearch.orgresearchgate.net

Palmitoylation : The addition of a palmitate chain to lipid A by the enzyme PagP can also contribute to resistance against CAMPs. microbiologyresearch.org

These regulated modifications are often controlled by two-component systems like PhoP-PhoQ and PmrA-PmrB, which sense environmental signals such as low magnesium or the presence of CAMPs and trigger the expression of the necessary modification enzymes. nih.gov

| Modification | Enzyme(s) | Effect on (Kdo)2-lipid A | Consequence | Reference |

| Addition of L-Ara4N | ArnT | Reduces negative charge | Resistance to CAMPs | microbiologyresearch.orgnih.gov |

| Addition of Phosphoethanolamine | EptA | Reduces negative charge | Resistance to CAMPs | microbiologyresearch.orgresearchgate.net |

| Palmitoylation | PagP | Increases hydrophobicity | Resistance to CAMPs | microbiologyresearch.org |

| Dephosphorylation | LpxE, LpxF | Reduces negative charge | Resistance to CAMPs | nih.gov |

(Kdo)2-lipid A in Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from environmental stresses and host defenses. The composition of the bacterial outer surface, including LPS, is critical for this process. Recent research has shown that bacteria within a biofilm can modify their (Kdo)2-lipid A.

Specifically, studies on E. coli have demonstrated that bacteria in mature biofilms exhibit increased palmitoylation of their lipid A compared to their free-living, planktonic counterparts. asm.org This modification, where a palmitate is added to the lipid A, was observed in the lipid A-Kdo2 portion of the LPS. asm.org The enzyme responsible for this change is PagP. asm.org This biofilm-associated lipid A palmitoylation is not just a structural curiosity; it enhances the survival of the bacteria in vivo, suggesting it is an important adaptation for chronic infections where biofilms play a significant role. asm.org

Advanced Research Methodologies for Kdo 2 Lipid a Analysis and Elucidation

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of (Kdo)2-lipid A, providing insights into its molecular weight, fragmentation patterns, and the spatial arrangement of its atoms.

Electrospray Ionization Mass Spectrometry (ESI/MS) is a highly sensitive technique for the detection and characterization of (Kdo)2-lipid A. nih.gov This method allows for the accurate determination of the molecular weight of the intact molecule. In studies of lipids extracted from the E. coli mutant strain WJW00, a peak at a mass-to-charge ratio (m/z) of 2236.2 in the negative ion mode was identified as the molecular ion of (Kdo)2-lipid A. mdpi.comresearchgate.net This technique is sensitive enough to permit quantitative pharmacokinetic and metabolic studies of (Kdo)2-lipid A both in cell cultures and in animal models. nih.gov The purity and structure of (Kdo)2-lipid A extracted from heptose-deficient E. coli mutants have been successfully evaluated using ESI/MS. nih.gov

| Strain | Technique | Major Ion Peak (m/z) | Corresponding Molecule |

| E. coli WJW00 | ESI/MS (Negative Ion Mode) | 2236.2 | (Kdo)2-lipid A |

| Heptose-deficient E. coli | ESI/MS | Not specified | (Kdo)2-lipid A |